molecular formula C17H21ClN2O B1349873 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride CAS No. 321132-21-2

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride

Cat. No.: B1349873
CAS No.: 321132-21-2
M. Wt: 304.8 g/mol
InChI Key: NQIOJWRWPRUPIZ-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to a piperazine ring. This compound is often used in scientific research due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride typically involves the following steps:

    Formation of 4-(Benzyloxy)aniline: This is achieved by reacting 4-nitrophenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-(benzyloxy)nitrobenzene, which is then reduced to 4-(benzyloxy)aniline using a reducing agent like iron powder and hydrochloric acid.

    Formation of 1-[4-(Benzyloxy)phenyl]piperazine: The 4-(benzyloxy)aniline is then reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol under reflux conditions to form the desired product.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in intermediates can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Iron powder, hydrochloric acid.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of various chemical products and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The benzyloxy group may enhance its binding affinity to certain receptors, leading to modulation of their activity. The piperazine ring is known to interact with neurotransmitter systems, potentially influencing neurological pathways.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a benzyloxy group.

    1-(4-Fluorophenyl)piperazine: Contains a fluorine atom instead of a benzyloxy group.

Uniqueness: 1-[4-(Benzyloxy)phenyl]piperazine hydrochloride is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity compared to other piperazine derivatives. This structural feature may enhance its potential as a pharmacological agent and its utility in synthetic chemistry.

Properties

IUPAC Name

1-(4-phenylmethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-2-4-15(5-3-1)14-20-17-8-6-16(7-9-17)19-12-10-18-11-13-19;/h1-9,18H,10-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIOJWRWPRUPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373465
Record name 1-[4-(benzyloxy)phenyl]piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321132-21-2
Record name 1-[4-(benzyloxy)phenyl]piperazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 321132-21-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (260 mg, 89.1%) was prepared from the compound from step 1 (300 mg, 0.82 mmol) and 4N HCl in dioxane by the procedure described in step 1 of Example 4: MS (ESI) m/z 269 (M+H); 1H NMR (500 MHz, DMSO-d6) δ 3.22 (br, 8H), 5.04 (s, 2H). 6.94 (br, 4H), 7.30-7.43 (m, 5H), 9.00 (br, 2H).
Name
compound
Quantity
300 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Yield
89.1%

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